

α -Damascenone: A Technical Guide to Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: α -Damascenone

Cat. No.: B1149544

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

α -Damascenone is a C13-norisoprenoid compound of significant interest due to its potent and complex aroma, reminiscent of rose, apple, and exotic fruits. Despite its typically low concentrations, it plays a crucial role in the flavor and fragrance profiles of numerous natural products, including fruits, flowers, and beverages. This technical guide provides an in-depth exploration of the natural occurrences of **α -damascenone**, its biosynthetic origins from carotenoid precursors, and the detailed experimental methodologies employed for its study. Quantitative data are presented for comparative analysis, and key pathways are visualized to facilitate a deeper understanding for research and development applications.

Natural Sources of α -Damascenone

α -Damascenone is a key contributor to the aroma of a wide variety of plants, fruits, and derived products such as wine and tea.^[1] Its presence has been identified in a diverse range of natural materials, including roses (*Rosa damascena*), grapes (*Vitis vinifera*), tea, tobacco, tomatoes, passion fruit, and apples.^{[2][3]} While its isomer, β -damascenone, is often more abundant and studied, **α -damascenone** is also a critical component of their characteristic scents.^[4] The concentration of these compounds is typically very low, yet their contribution to the overall aroma is significant due to extremely low odor thresholds.^[2]

Table 1: Quantitative Occurrence of Damascenones in Various Natural Sources

Natural Source	Compound	Concentration Range	Analytical Method	Reference
Various Authentic Wines	β -Damascenone	0.03 - 10.3 μ g/L	HS-SPME-MDGC-MS/MS	[5]
Various Authentic Wines	α -Ionone		HS-SPME-MDGC-MS/MS	[5]
Red Wines	β -Damascenone	1 - 2 μ g/L	Not Specified	[6]
White Wines	β -Damascenone	5 - 10 μ g/L	Not Specified	[6]
Bulgarian Rose Oil	β -Damascenone	0.14% of oil	Not Specified	[2][3]

Note: Data for **α -damascenone** is less frequently reported than for its β -isomer. The values for β -damascenone are included to provide context on the typical concentration levels of this class of compounds.

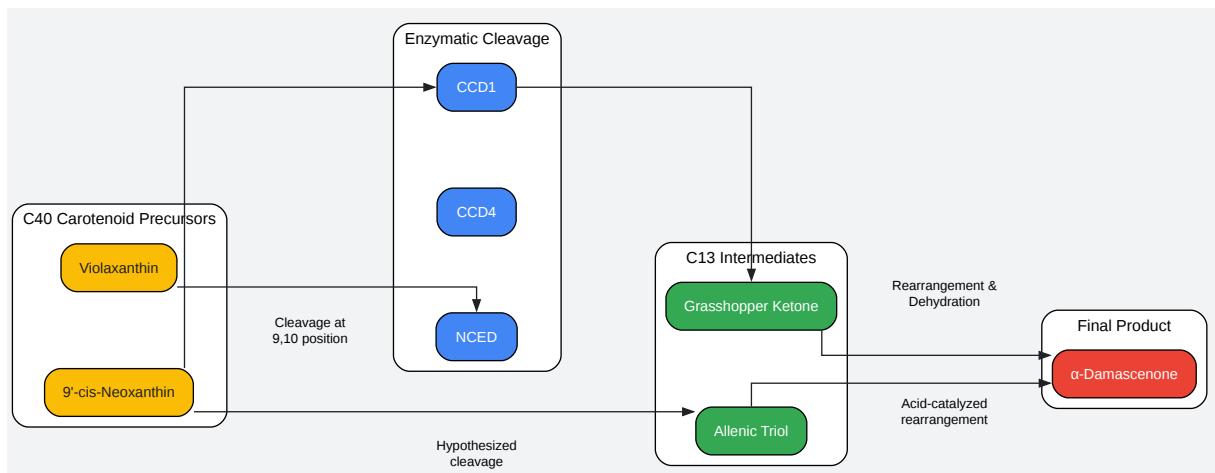
Biosynthesis of α -Damascenone

The biosynthesis of **α -damascenone** is a complex process originating from the oxidative degradation of C40 carotenoid precursors within the plant plastid.[1] This pathway involves a series of enzymatic cleavages and subsequent chemical or enzymatic transformations.

2.1. Carotenoid Precursors

The primary precursors for damascenones are xanthophylls, particularly 9'-cis-neoxanthin and violaxanthin.[1] The biosynthesis of these C40 carotenoids begins with the methylerythritol 4-phosphate (MEP) pathway, which produces geranylgeranyl diphosphate (GGPP). A sequence of enzymatic reactions then converts GGPP into cyclic carotenoids like β -carotene, which are subsequently hydroxylated to form zeaxanthin, violaxanthin, and ultimately neoxanthin.[1]

2.2. Enzymatic Cleavage: The Role of Carotenoid Cleavage Dioxygenases (CCDs)


The initial and rate-limiting step in norisoprenoid formation is the oxidative cleavage of the carotenoid backbone by non-heme iron-containing enzymes known as Carotenoid Cleavage

Dioxygenases (CCDs).^{[1][7]} Several CCDs play a role in generating the C13 skeleton of damascenone.

- Carotenoid Cleavage Dioxygenase 1 (CCD1): This enzyme is known to cleave various carotenoids at the 9,10 and 9',10' positions.^{[1][8]} In grapes, VvCCD1 has been shown to convert a C25 allenic-apo-aldehyde (derived from neoxanthin) into grasshopper ketone, a direct precursor to β -damascenone.^[1]
- Carotenoid Cleavage Dioxygenase 4 (CCD4): VviCCD4b has also been identified as a key enzyme in β -damascenone synthesis in grapes.^[1]
- 9-cis-Epoxycarotenoid Dioxygenase (NCED): Primarily known for its role in producing the phytohormone abscisic acid (ABA) by cleaving 9-cis-violaxanthin or 9-cis-neoxanthin, NCED also contributes to damascenone formation.^[1] Overexpression of VvNCED1 has been shown to increase β -damascenone levels, suggesting a direct cleavage of neoxanthin to a damascenone precursor.^[1]

2.3. Formation of α -Damascenone from Intermediates

Following the initial enzymatic cleavage of neoxanthin, a series of intermediates are formed. The key precursor is believed to be an allenic triol, which can then undergo rearrangement.^[9] The formation of damascenone from these precursors can be catalyzed by acid, particularly under conditions found in wine and during fruit maturation.^[9] The transformation involves a Meyer-Schuster rearrangement of an intermediate allenic diol.^[10] While much of the literature focuses on β -damascenone, the formation of α -damascenone follows a similar pathway, originating from the degradation of the same carotenoid precursors but involving different double bond isomerization in the final structure.^[4]

[Click to download full resolution via product page](#)

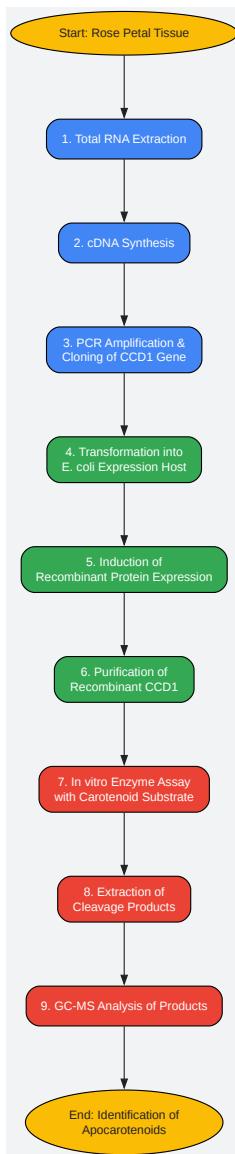
Biosynthetic pathway of **α -damascenone** from carotenoid precursors.

Experimental Protocols

The study of **α -damascenone** involves sophisticated analytical techniques for its extraction, identification, and quantification, as well as molecular biology methods to elucidate its biosynthetic pathway.

3.1. Extraction and Quantification of **α -Damascenone**

A common method for the trace-level analysis of damascenones in complex matrices like wine is Headspace Solid-Phase Microextraction (HS-SPME) followed by heart-cut multidimensional gas chromatography coupled to tandem mass spectrometric detection (MDGC-MS/MS).^[5]


- **Sample Preparation:** A wine sample (e.g., 5 mL) is placed in a vial with NaCl (e.g., 1.5 g) to increase the volatility of the analytes. An internal standard (e.g., deuterated β -damascenone-d4) is added for accurate quantification.

- HS-SPME: The vial is incubated (e.g., at 40°C for 20 min with agitation). A SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace above the sample to adsorb the volatile compounds.
- GC-MS/MS Analysis: The fiber is thermally desorbed in the GC inlet. The compounds are separated on a first dimension column. The heart-cut of the relevant retention time window is transferred to a second, often chiral, column for further separation. Detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[\[5\]](#)

3.2. Elucidation of Biosynthetic Pathways

Functional characterization of CCD enzymes is crucial for understanding the biosynthetic pathway. This often involves heterologous expression of the candidate genes.

- Gene Cloning: A candidate gene, such as RdCCD1 from *Rosa damascena*, is cloned from cDNA synthesized from flower tissue RNA.[\[8\]](#)
- Heterologous Expression: The full-length cDNA is subcloned into an expression vector (e.g., pGEX) and transformed into *Escherichia coli*. The expression of the recombinant protein is induced (e.g., with IPTG).
- Enzyme Assays: The purified recombinant protein is incubated with various carotenoid substrates (e.g., β -carotene, neoxanthin) in a suitable buffer.
- Product Analysis: The cleavage products are extracted from the reaction mixture (e.g., with ethyl acetate) and analyzed by GC-MS to identify the generated apocarotenoids, such as ionones and damascenone precursors.[\[8\]](#)[\[11\]](#)

[Click to download full resolution via product page](#)

Workflow for the functional analysis of a carotenoid cleavage dioxygenase.

Conclusion

α-Damascenone, an impactful C13-norisoprenoid, originates from the enzymatic degradation of carotenoids in a wide array of natural sources. The biosynthetic pathway, initiated by the action of Carotenoid Cleavage Dioxygenases on precursors like neoxanthin, leads to the formation of highly potent aroma compounds. Understanding the intricacies of this pathway and the enzymes involved is crucial for applications in the flavor and fragrance industry, as well as for modulating the sensory profiles of agricultural products. The advanced analytical and

molecular biology protocols detailed herein provide a robust framework for researchers to further investigate and harness the potential of **α-damascenone** and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Damascenone - Molecule of the Month - August 2015 - HTML version [chm.bris.ac.uk]
- 3. chm.bris.ac.uk [chm.bris.ac.uk]
- 4. ScenTree - Damascenone (CAS N° 23696-85-7) [scentree.co]
- 5. Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]
- 7. geneticagraria.it [geneticagraria.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Damascenone - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [α-Damascenone: A Technical Guide to Natural Sources and Biosynthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1149544#damascenone-natural-sources-and-biosynthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com